N-(2,3-dichlorophenyl)-2-nitrobenzamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-nitrobenzamide is an organic compound characterized by the presence of dichlorophenyl and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-nitrobenzamide typically involves the reaction of 2,3-dichloroaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Reduction: Formation of N-(2,3-dichlorophenyl)-2-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products depend on the conditions used.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.
2,3-Dichlorophenol: Another compound with dichlorophenyl groups but lacking the nitrobenzamide moiety.
Uniqueness
N-(2,3-dichlorophenyl)-2-nitrobenzamide is unique due to the presence of both dichlorophenyl and nitrobenzamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-5-3-6-10(12(9)15)16-13(18)8-4-1-2-7-11(8)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBQOTDLQDEFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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